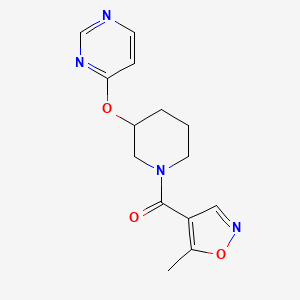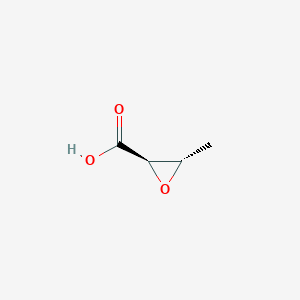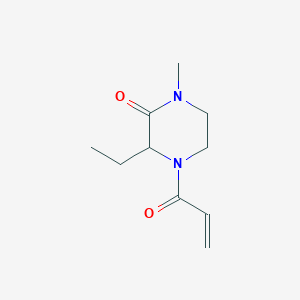![molecular formula C18H21NO4S B2661522 Methyl N-(3,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 503839-10-9](/img/structure/B2661522.png)
Methyl N-(3,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(3,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, commonly known as MDG, is a chemical compound that has been extensively studied for its potential applications in scientific research. MDG is a glycine derivative that has been shown to have a wide range of biochemical and physiological effects, making it an attractive target for researchers in various fields.
Applications De Recherche Scientifique
Polymer Electrolytes and Materials Science
Guanidinium-Functionalized Polymer Electrolytes : A study by Kim et al. (2011) on guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes synthesized via activated fluorophenyl-amine reaction, highlights a precise control method for cation functionality in polymer electrolytes, which can be applied to similar compounds for enhanced stability and performance in fuel cells and batteries Kim, Labouriau, Guiver, & Kim, 2011.
Anion Exchange Membranes : Shi et al. (2017) discussed the synthesis and properties of poly(arylene ether sulfone) anion exchange membranes with pendant benzyl-quaternary ammonium groups, showing potential applications in electrolyte membranes for fuel cells. This research demonstrates how modifications at the molecular level can influence membrane swelling, conductivity, and stability Shi, Chen, Zhang, Weng, Chen, & An, 2017.
Medicinal Chemistry and Toxicology
Excitotoxic Neuronal Death Prevention : Lu and Mattson (2001) found that dimethyl sulfoxide, a solvent often used in biological studies, can inhibit glutamate responses in hippocampal neurons and protect against excitotoxic death. This research indicates potential applications in neuroprotection and the treatment of neurodegenerative diseases Lu & Mattson, 2001.
Environmental Science
Oxidative Desulfurization : Chica, Corma, and Domine (2006) investigated the oxidative desulfurization (ODS) of sulfur-containing compounds in diesel fuel, demonstrating the effectiveness of molecular sieves in removing sulfur to meet environmental standards. This study showcases the potential environmental applications of catalysis in reducing pollutants Chica, Corma, & Domine, 2006.
Biodegradation
Biotransformation of Sulfur Compounds : Kropp et al. (1996) explored the transformations of dimethylbenzothiophenes by Pseudomonas strains, shedding light on microbial pathways for the biodegradation of sulfur heterocycles in petroleum. This research is crucial for understanding environmental remediation processes Kropp, Saftić, Andersson, & Fedorak, 1996.
Propriétés
IUPAC Name |
methyl 2-(3,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-13-5-9-17(10-6-13)24(21,22)19(12-18(20)23-4)16-8-7-14(2)15(3)11-16/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTYDPOAMHYMIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-methoxybenzamide](/img/structure/B2661441.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2661442.png)

![5-(3-(2-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-2-yl)-N-(2,6-difluorophenyl)-2-methoxybenzamide](/img/structure/B2661446.png)



![8-(3-((3-chloro-4-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2661453.png)
![2-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2661454.png)
![3-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde hydrochloride](/img/no-structure.png)


![(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2661461.png)